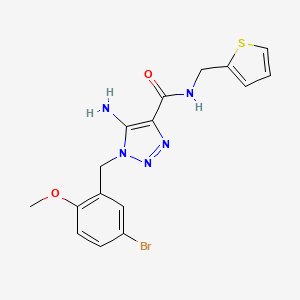

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at position 1 with a 5-bromo-2-methoxybenzyl group and at position 4 with a carboxamide moiety linked to a thiophen-2-ylmethyl amine. This structure combines halogenated aromatic (bromo-methoxybenzyl) and heterocyclic (thiophene) substituents, which are common in medicinal chemistry for modulating bioactivity and physicochemical properties .

Properties

IUPAC Name |

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN5O2S/c1-24-13-5-4-11(17)7-10(13)9-22-15(18)14(20-21-22)16(23)19-8-12-3-2-6-25-12/h2-7H,8-9,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAGHFYTRYXUMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C18H19BrN4O2S

- Molecular Weight : 444.33 g/mol

This structure features a triazole ring, which is known for its role in various biological activities, particularly in drug discovery.

Antitumor Activity

Several studies have evaluated the antitumor properties of triazole derivatives, including the compound . For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, it was tested against MDA-MB-231 (breast cancer) and HEPG2 (liver cancer) cell lines using the MTT assay method. The results indicated an IC50 value of approximately 20 µM, suggesting potent antitumor activity compared to standard chemotherapeutics like Cisplatin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacterial strains.

- Agar Diffusion Test : The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it showed inhibition zones ranging from 15 to 25 mm against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays. It has been shown to inhibit pro-inflammatory cytokines in vitro.

- Cytokine Inhibition : In a study assessing the effects on TNF-alpha and IL-6 production in macrophages, the compound reduced cytokine levels by approximately 30% at a concentration of 10 µM .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Triazole derivatives are known to modulate enzyme activities involved in cell proliferation and apoptosis.

- Inhibition of Histone Deacetylases (HDACs) : The compound may inhibit HDACs, leading to altered gene expression profiles associated with cancer progression.

- Interaction with Protein Kinases : It potentially interacts with kinases involved in signaling pathways that regulate cell survival and proliferation.

Case Study 1: Antitumor Efficacy

In a recent study published in 2023, researchers synthesized a series of triazole derivatives and evaluated their antitumor efficacy. The specific derivative containing the thiophene moiety exhibited superior activity against breast cancer cell lines compared to others in the series . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of various triazole derivatives against resistant bacterial strains. The compound demonstrated effectiveness against multi-drug resistant Staphylococcus aureus, indicating its potential as a lead candidate for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Activity

The target compound’s 5-bromo-2-methoxybenzyl and thiophen-2-ylmethyl groups distinguish it from similar triazole derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives

Key Observations:

- Halogen Effects : Bromine in the target’s benzyl group may enhance lipophilicity and binding affinity compared to chlorine or fluorine in analogs .

- Heterocyclic Contributions : The thiophene moiety in the target and compounds could improve π-π stacking in biological targets .

- Methoxy Group: The 2-methoxy substituent may influence solubility and metabolic stability compared to non-oxygenated analogs .

Structural and Crystallographic Analysis

While crystallographic data for the target compound are unavailable, tools like SHELXL (for refinement) and Mercury CSD (for packing analysis) have been employed for analogous triazoles . For example:

Antimicrobial Activity (Inferred)

Triazole-carboxamides with bromine and thiophene substituents (e.g., ) show activity against Staphylococcus aureus and Candida albicans . The target’s bromo-methoxybenzyl group may enhance membrane penetration, while the thiophene could disrupt fungal ergosterol biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.